molecular formula C12H14BrClFNO3 B1488002 Methyl (2S,4S)-4-(2-bromo-4-fluorophenoxy)-2-pyrrolidinecarboxylate hydrochloride CAS No. 1354488-20-2

Methyl (2S,4S)-4-(2-bromo-4-fluorophenoxy)-2-pyrrolidinecarboxylate hydrochloride

Cat. No.: B1488002
CAS No.: 1354488-20-2
M. Wt: 354.6 g/mol
InChI Key: GSGILJYCBWCZLO-GNAZCLTHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (2S,4S)-4-(2-bromo-4-fluorophenoxy)-2-pyrrolidinecarboxylate hydrochloride is a chiral pyrrolidine derivative with a 2-bromo-4-fluorophenoxy substituent at the C4 position and a methyl ester group at the C2 position. The hydrochloride salt enhances its stability and solubility for pharmaceutical applications. Its stereochemistry (2S,4S) and halogenated aromatic moiety are critical for interactions with biological targets .

Properties

IUPAC Name

methyl (2S,4S)-4-(2-bromo-4-fluorophenoxy)pyrrolidine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrFNO3.ClH/c1-17-12(16)10-5-8(6-15-10)18-11-3-2-7(14)4-9(11)13;/h2-4,8,10,15H,5-6H2,1H3;1H/t8-,10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSGILJYCBWCZLO-GNAZCLTHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CN1)OC2=C(C=C(C=C2)F)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1C[C@@H](CN1)OC2=C(C=C(C=C2)F)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrClFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S,4S)-4-(2-bromo-4-fluorophenoxy)-2-pyrrolidinecarboxylate hydrochloride typically starts with the construction of the pyrrolidine ring, which involves the cyclization of appropriate precursors under controlled conditions. The introduction of the 2-bromo-4-fluorophenoxy group is performed via a nucleophilic aromatic substitution reaction. The esterification of the carboxyl group to form the methyl ester is generally achieved using methods like Fischer esterification, involving an alcohol and an acid catalyst under reflux conditions.

Industrial Production Methods

For industrial-scale production, this compound might be synthesized using continuous flow chemistry techniques to enhance yield and purity. Key steps could include controlled addition of reactants, maintaining stringent temperature controls, and employing catalysts to optimize reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,4S)-4-(2-bromo-4-fluorophenoxy)-2-pyrrolidinecarboxylate hydrochloride can undergo various chemical reactions:

  • Oxidation: This reaction can alter the pyrrolidine ring or the substituent groups.

  • Reduction: This may focus on the halide groups or modifying the ester group.

  • Substitution: Primarily involving the aromatic ring, where halides can be replaced by nucleophiles.

Common Reagents and Conditions

Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reactions are often conducted under an inert atmosphere with specific solvents to ensure optimal reaction conditions.

Major Products

The products depend on the reaction type but could include:

  • Oxidation: Carboxylic acids, ketones.

  • Reduction: Alcohols, amines.

  • Substitution: Modified aromatic compounds with varied functional groups.

Scientific Research Applications

Methyl (2S,4S)-4-(2-bromo-4-fluorophenoxy)-2-pyrrolidinecarboxylate hydrochloride is employed in:

  • Chemistry: As a model compound to study aromatic substitution reactions and stereochemical effects in pyrrolidine derivatives.

  • Biology: Potential use in the design of bioactive molecules or enzyme inhibitors.

  • Medicine: Investigated for pharmacological activities and therapeutic potential.

  • Industry: In developing advanced materials or as intermediates in complex organic syntheses.

Mechanism of Action

The specific mechanism of action would depend on the target application:

  • Molecular Targets: Could involve binding to enzymes or receptors, altering their activity.

  • Pathways Involved: Could include signal transduction pathways or metabolic processes, influencing biological responses.

Comparison with Similar Compounds

Substituent Variations on the Phenoxy Group

The target compound’s phenoxy group is substituted with bromine (Br) at position 2 and fluorine (F) at position 4. Key analogs differ in halogenation and alkylation patterns:

Compound Name Substituents on Phenoxy Molecular Formula Molecular Weight (g/mol) CAS Number Notable Features
Target Compound 2-Bromo-4-fluoro C₁₃H₁₅BrClFNO₃ 367.61 Not provided Hydrochloride salt; chiral (2S,4S)
Methyl (2S,4S)-4-(2-bromo-4-isopropylphenoxy)-2-pyrrolidinecarboxylate HCl 2-Bromo-4-isopropyl C₁₆H₂₁BrNO₃·HCl 371.05 (approx.) 1354486-46-6 Discontinued; increased lipophilicity
Methyl (2S,4S)-4-(2-bromo-4-chlorophenoxy)-2-pyrrolidinecarboxylate HCl 2-Bromo-4-chloro C₁₃H₁₄BrClNO₃·HCl 371.05 1354487-24-3 Chlorine replaces fluorine; higher molecular weight
Methyl (2S,4S)-4-(4-bromo-2-propylphenoxy)-2-pyrrolidinecarboxylate HCl 4-Bromo-2-propyl C₁₆H₂₁BrNO₃·HCl ~371.05 1354488-23-5 Propyl group increases steric bulk
Methyl (2S,4S)-4-(3-fluorophenoxy)-2-pyrrolidinecarboxylate 3-Fluoro (no bromine) C₁₂H₁₄FNO₃ 239.24 1217606-19-3 Simpler structure; lacks bromine

Key Differences and Implications

  • Halogen Effects: Bromine (Br) in the target compound and analogs (e.g., ) enhances electrophilicity, facilitating nucleophilic substitution reactions. Fluorine (F) improves metabolic stability and membrane permeability in drug design.
  • Alkyl Groups :
    • Isopropyl () and propyl () substituents increase lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility .
  • Stereochemistry :
    • All analogs retain the (2S,4S) configuration, critical for enantioselective interactions in biological systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl (2S,4S)-4-(2-bromo-4-fluorophenoxy)-2-pyrrolidinecarboxylate hydrochloride
Reactant of Route 2
Reactant of Route 2
Methyl (2S,4S)-4-(2-bromo-4-fluorophenoxy)-2-pyrrolidinecarboxylate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.